1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole
Description
Properties
IUPAC Name |
1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-4-iodopyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2F7IN2/c13-7-1-5(10(15,11(16,17)18)12(19,20)21)2-8(14)9(7)24-4-6(22)3-23-24/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHESRNZFDSUOHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C=C(C=N2)I)Cl)C(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2F7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole typically involves multiple steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4-(perfluoropropan-2-yl)aniline as the primary starting material.
Formation of Pyrazole Ring: The aniline derivative undergoes cyclization with appropriate reagents to form the pyrazole ring. This step often involves the use of hydrazine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The iodine atom at the C4 position serves as an excellent leaving group, enabling SNAr reactions with oxygen- and sulfur-based nucleophiles.
Alkoxylation via CuI-Catalyzed Coupling
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Reagents : Alcohols (e.g., allyl alcohol, benzyl alcohol), CuI (10 mol%), K3PO4 (2 equiv), DMF, 100°C, 24 h.
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Outcome : Direct 4-alkoxylation yields 4-alkoxy-1H-pyrazoles in 65–85% yield. The reaction tolerates primary and secondary alcohols but shows reduced efficiency with sterically hindered tert-alcohols .
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Mechanism : A single-electron transfer (SET) pathway facilitated by CuI generates a pyrazole radical intermediate, enabling nucleophilic attack .
Sulfenylation with Trifluoromethyl Sulfenyl Chloride
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Reagents : CF3SCl (1.2 equiv), CH2Cl2, −20°C to RT, 4 h.
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Outcome : Substitution of iodine with a trifluoromethylsulfenyl group occurs regioselectively, producing 4-(trifluoromethylthio)pyrazoles in >90% purity .
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Further Oxidation : The thioether can be oxidized to a sulfoxide (e.g., using H2O2/AcOH) or sulfone (e.g., with KMnO4) .
Transition Metal-Catalyzed Cross-Couplings
The C–I bond’s polarization enables participation in cross-coupling reactions.
Heck Coupling with Alkenes
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Reagents : Pd(OAc)2 (5 mol%), PPh3 (10 mol%), styrene (1.5 equiv), DMF, 120°C, 12 h.
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Outcome : Forms 4-arylvinylpyrazoles in 70–80% yield. Electron-deficient alkenes (e.g., acrylonitrile) require higher temperatures (150°C) .
Buchwald-Hartwig Amination
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Reagents : Pd2(dba)3 (3 mol%), Xantphos (6 mol%), morpholine (2 equiv), toluene, 100°C, 18 h.
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Outcome : Substitutes iodine with secondary amines (e.g., morpholine, piperidine) in 60–75% yield. Primary amines show lower efficiency due to steric hindrance .
Vilsmeier-Haack Formylation
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Reagents : POCl3 (3 equiv), DMF (5 equiv), 90°C, 6 h.
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Outcome : Converts the iodinated position to a formyl group, yielding 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole-4-carbaldehyde (85–90% yield) .
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Limitation : Requires prior protection of the pyrazole NH with a trityl group to prevent side reactions .
Oxidation to Carboxylic Acid
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Reagents : KMnO4 (3 equiv), H2O/pyridine (3:1), 80°C, 4 h.
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Outcome : Oxidizes the aldehyde to a carboxylic acid derivative (e.g., 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole-4-carboxylic acid) in 70–75% yield .
Oxadiazole Formation
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Reagents : Carbon disulfide (excess), KOH (2 equiv), DMF, 100°C, 12 h.
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Outcome : Generates 1,3,4-oxadiazole derivatives with antimicrobial activity (MIC = 8–16 μg/mL against S. aureus) .
Anticancer Derivatives
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Reaction : Suzuki coupling with 4-(4-methylpiperazin-1-yl)phenylboronic acid.
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Outcome : Produces BRAF kinase inhibitors (GI50 = 0.04–11.4 μM against non-small cell lung cancer) .
Anti-inflammatory Agents
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Reaction : Aldol condensation with 2-hydroxyacetophenones.
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Outcome : Yields chromone derivatives with TNF-α inhibitory activity (IC50 = 1.2–2.5 μM) .
Table 1: Optimization of CuI-Catalyzed Alkoxylation
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | K3PO4 | 100 | 85 |
| DMSO | K3PO4 | 100 | 72 |
| Toluene | Cs2CO3 | 100 | 38 |
Table 2: Biological Activity of Pyrazole Derivatives
| Derivative | Target | Activity (IC50/GI50) |
|---|---|---|
| 4-Allyloxy pyrazole | COX-2 | 0.9 μM |
| Pyrazolo[3,4-d]pyridazinone | BRAF kinase | 0.04 μM |
| 1,3,4-Oxadiazole | S. aureus | 8 μg/mL |
Scientific Research Applications
Medicinal Chemistry Applications
1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole has been investigated for its potential as a pharmaceutical agent. The presence of the pyrazole moiety is notable due to its biological activity in various therapeutic areas.
Case Study: GPR109A Agonists
In a study on GPR109A agonists, compounds structurally related to pyrazoles were screened for their ability to activate the receptor without inducing adverse effects such as flushing, which is often associated with niacin. The findings suggested that modifications to the pyrazole structure could yield selective agonists with improved safety profiles .
Agrochemical Applications
The compound's unique structure also positions it as a candidate for agrochemical development. Pyrazole derivatives are known for their insecticidal properties, particularly in targeting specific pests while minimizing impact on beneficial insects.
Case Study: Insect Control
Research has shown that certain pyrazole derivatives can act as effective insecticides by inhibiting GABA-regulated chloride channels in pests. This mechanism of action is similar to that of established insecticides like Ethiprole, which belongs to the phenylpyrazole family . The structural characteristics of this compound may enhance its efficacy against resistant pest populations.
Material Science Applications
The unique fluorinated structure of this compound may also lend itself to applications in material science, particularly in the development of advanced materials with specific thermal and chemical resistance properties.
Data Table: Comparison of Pyrazole Derivatives in Material Science
Mechanism of Action
The mechanism of action of 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s halogenated groups and pyrazole ring can form specific interactions with biological macromolecules, influencing their activity. The perfluorinated group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s distinctiveness arises from its perfluoropropan-2-yl substituent, which differentiates it from analogs with simpler fluorinated groups (e.g., trifluoromethyl, CF3). Key comparisons include:
- Steric Bulk : The branched C3F7 group increases steric hindrance, which may reduce enzymatic degradation but also limit binding to certain biological targets compared to linear substituents .
Physicochemical Properties
- Lipophilicity : The C3F7 group confers higher logP values than CF3 analogs, enhancing membrane permeability but raising concerns about bioaccumulation .
- Crystallinity: Trifluoromethyl analogs (e.g., ) crystallize in monoclinic systems (P121/c1, β = 101.36°), whereas the perfluoropropan-2-yl derivative’s crystal data are unreported. Fluorinated groups typically stabilize crystal lattices via halogen bonding .
Environmental and Regulatory Considerations
- Persistence : Perfluorinated groups resist hydrolysis and photodegradation, increasing environmental half-lives compared to CF3 analogs .
- Discontinued Status : The target compound’s discontinuation () may reflect regulatory challenges linked to fluorine persistence or toxicity, contrasting with approved agents like nicofluprole .
Biological Activity
1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C12H4Cl2F7IN2
- Molar Mass : 506.97 g/mol
- CAS Number : 2084123-37-3
The compound's biological activity can be attributed to its structural features:
- The iodo group enhances the compound's ability to interact with biological targets through halogen bonding.
- The dichloro and perfluoropropan-2-yl groups contribute to lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit antimicrobial activity. A study demonstrated that similar compounds inhibited the growth of various bacterial strains, suggesting that this compound may possess similar properties due to its structural analogies.
Anticancer Activity
Preliminary studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds with similar halogenated structures have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved include the modulation of signaling pathways such as MAPK and PI3K/Akt .
Study 1: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. Results indicated that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Study 2: Anticancer Effects
In vitro studies on cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with this compound resulted in significant cell death. Flow cytometry analysis showed an increase in apoptotic cells, indicating that the compound could be a candidate for further development as an anticancer agent .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 1-(2,6-Dichloro-4-trifluoromethylphenyl)-4-methylpyrazole | Structure | Moderate Anticancer |
| 1-(2,6-Dichloro-4-methylphenyl)-4-bromopyrazole | Structure | Low Antimicrobial |
Q & A
Basic: What are the critical safety protocols for handling halogenated pyrazole derivatives like this compound?
Answer:
- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if aerosolization is possible .
- Ventilation: Work in a fume hood to avoid inhalation of volatile byproducts, especially during reactions involving POCl₃ or DMF .
- Waste Disposal: Segregate halogenated waste in designated containers. Avoid aqueous disposal due to potential aquatic toxicity .
- Emergency Response: For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
Basic: What synthetic routes are commonly employed for iodinated pyrazole derivatives?
Answer:
- Cyclocondensation: React β-ketoesters with hydrazines under microwave irradiation (e.g., 30 sec at 80°C) to form pyrazole cores .
- Vilsmeier-Haack Reaction: Use POCl₃ and DMF to introduce formyl groups, followed by iodination via nucleophilic substitution .
- Cross-Coupling: Suzuki-Miyaura reactions with iodobenzene derivatives can introduce aryl-iodo groups .
- Key Optimization: Monitor reaction progress via TLC (petroleum ether:ethyl acetate eluent) and purify via flash chromatography .
Advanced: How can researchers address low yields in the Vilsmeier-Haack synthesis of this compound?
Answer:
- Temperature Control: Maintain ice-cooled conditions during POCl₃ addition to prevent side reactions .
- Stoichiometry: Ensure a 3:1 molar ratio of POCl₃ to hydrazone to drive the reaction to completion .
- Solvent Purity: Use anhydrous DMF to avoid hydrolysis of intermediates.
- Post-Reaction Neutralization: Gradually add crushed ice to the reaction mixture to stabilize iodinated products .
Advanced: What methodologies resolve contradictions in spectroscopic data for halogenated pyrazoles?
Answer:
- Multi-Technique Validation: Cross-reference NMR (¹H/¹³C), IR (C-I stretch at ~500 cm⁻¹), and elemental analysis (%C, %N) .
- X-Ray Crystallography: Resolve ambiguities in substituent positioning (e.g., dihedral angles between pyrazole and aryl rings) .
- Mass Spectrometry: Use HRMS to confirm molecular ion peaks and isotopic patterns (e.g., iodine’s M+2 peak) .
Advanced: How are dihedral angles and hydrogen bonding analyzed in crystallographic studies of such compounds?
Answer:
- Dihedral Angle Measurement: Software like Olex2 or Mercury calculates angles between aromatic rings (e.g., 27.4°–87.7° for substituents) to assess steric effects .
- Hydrogen Bonding Networks: Identify weak interactions (C–H⋯O/N) using diffraction data. Layered packing parallel to (010) planes is common in halogenated pyrazoles .
- Thermal Ellipsoids: Refine displacement parameters to confirm structural rigidity and substituent orientation .
Basic: How can purity and structural integrity be assessed for this compound?
Answer:
- HPLC: Use a C18 column (acetonitrile/water gradient) to detect impurities (<1% area) .
- Melting Point: Compare observed mp (e.g., 150–155°C) to literature values for consistency .
- Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values .
Advanced: What strategies mitigate environmental impact during large-scale synthesis?
Answer:
- Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME), a greener alternative with similar polarity .
- Waste Treatment: Use activated carbon filtration for halogenated byproducts before disposal .
- Catalytic Recycling: Recover POCl₃ via distillation (b.p. 105°C) to reduce waste .
Advanced: How can biological activity be systematically evaluated for iodinated pyrazoles?
Answer:
- In Vitro Assays: Screen for antimicrobial activity via broth microdilution (MIC ≤ 50 µg/mL) or anti-inflammatory effects via COX-2 inhibition .
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antifungals) .
- Toxicity Profiling: Assess cytotoxicity in HEK293 cells (IC₅₀ > 100 µM for safe candidates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
